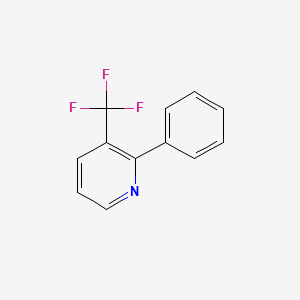

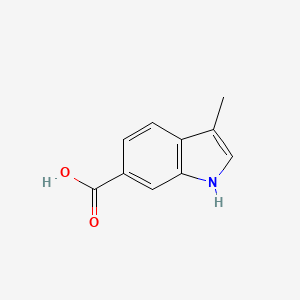

2-Phenyl-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Phenyl-3-(trifluoromethyl)pyridine is a compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. Although the provided papers do not directly discuss 2-Phenyl-3-(trifluoromethyl)pyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related pyridine derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, a transition-metal-free synthesis of substituted 3-(2-hydroxyphenyl)pyridines is described, which involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile at room temperature . Another strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, is based on C-F bond breaking of the anionically activated fluoroalkyl group, which is a noble metal-free method yielding high product yields . Additionally, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through a multi-step process involving reactions with phosphorus sulfide and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine is reported, revealing the planar conformation of the pyridine and phenyl rings and the stabilization of the crystal structure by non-classical hydrogen interactions . Similarly, the crystal structures of various derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, the reaction of pyridine with phenylcyanoacetylene under mild conditions leads to the formation of a C,N-functionalized polyconjugated 1,4-dihydropyridine system, demonstrating the potential for creating complex structures with pyridine as a starting material . The reactivity of pyridine derivatives is also exploited in catalysis, as seen in the methoxycarbonylation of phenylacetylene using palladium complexes with pyridine-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a strong hydrogen-bonding group, such as a carboxylic acid, can result in markedly different supramolecular structures . The presence of a trifluoromethyl group can significantly affect the reactivity and physical properties of the compound, as seen in the synthesis and characterization of various pyridine derivatives . Additionally, the review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine highlights the importance of fluorine-containing pyridines in the synthesis of pesticides .

Wissenschaftliche Forschungsanwendungen

Crop Protection

- Trifluoromethyl pyridines, including structures similar to 2-Phenyl-3-(trifluoromethyl)

The scientific research applications of 2-Phenyl-3-(trifluoromethyl)pyridine and related trifluoromethyl pyridines cover various fields. Here's a detailed summary of their applications:

Crop Protection

- Trifluoromethyl pyridines, including structures similar to 2-Phenyl-3-(trifluoromethyl)pyridine, have been successfully used in crop protection products. Between 1990 and 2017, 14 such products, including fungicides, herbicides, insecticides, and nematicides, were commercialized. These compounds are advantageous due to their attractive physicochemical and agronomic properties, making them effective in crop protection (Burriss et al., 2018).

Synthesis and Characterization

- In the realm of chemical synthesis, 2-Phenyl-3-(trifluoromethyl)pyridine derivatives have been synthesized and characterized for various applications. For instance, derivatives like 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine have been created through multi-step syntheses, demonstrating the versatility of these compounds in organic chemistry (Bradiaková et al., 2009).

Organoborane Catalysis

- Trifluoromethyl pyridines have been involved in studies on organoborane catalysis. They have shown efficiency in catalyzing 1,4-hydroboration of pyridines, a reaction that is both chemo- and regioselective (Fan et al., 2015).

OLEDs and Luminescent Materials

- These compounds are also significant inthe development of organic light-emitting diodes (OLEDs) and luminescent materials. For instance, various iridium(III) complexes using trifluoromethyl pyridine derivatives have been synthesized, showing potential in applications like yellow-to-deep red OLEDs with low efficiency roll-off. These studies highlight the impact of the trifluoromethyl pyridine structure on photophysical properties and device performance (Niu et al., 2019).

Bio-Evaluation and Antimicrobial Properties

- Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues have been synthesized and evaluated for their bioactivity. Some of these compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, indicating their usefulness in medical and pharmaceutical research (Jha & Ramarao, 2017).

Material Science and Photophysics

- Research into the synthesis and characterization of phosphorescent iridium complexes with trifluoromethyl-substituted phenyl pyridine based ligands has provided insights into the effects of the trifluoromethyl group on physical properties. These studies are crucial in advancing material sciences, particularly in developing new materials with specific photophysical characteristics (Xu et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRANBHTTCVNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634745 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(trifluoromethyl)pyridine | |

CAS RN |

639782-24-4 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

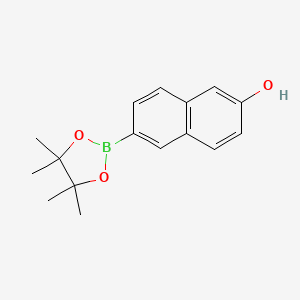

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

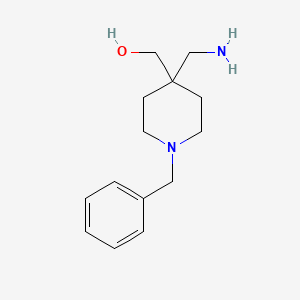

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

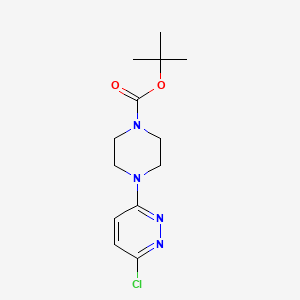

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)